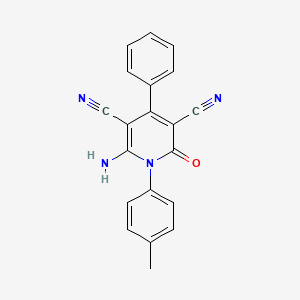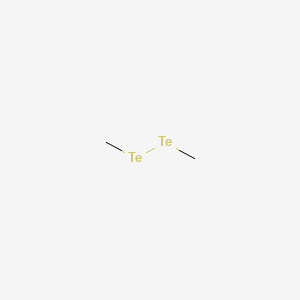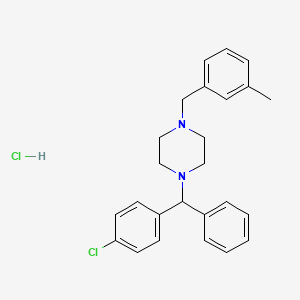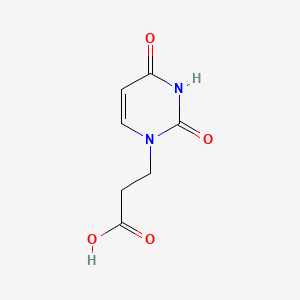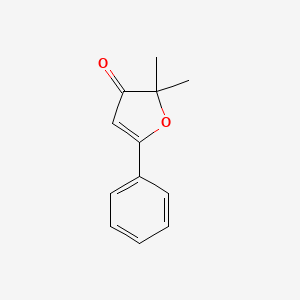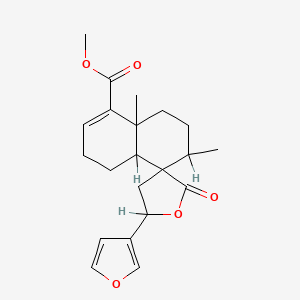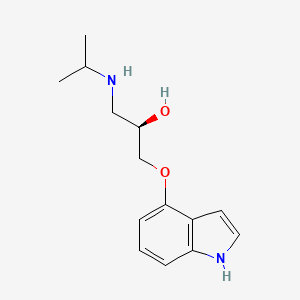
(R)-pindolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-pindolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block both beta-1 and beta-2 adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-pindolol typically involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)indole with various reagents under controlled conditions. One common method includes the use of isopropylamine and 4-hydroxyindole as starting materials. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization to form the final product .
Industrial Production Methods
Industrial production of ®-(+)-pindolol involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
®-(+)-pindolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Chemistry
In chemistry, ®-(+)-pindolol is used as a reference compound in the study of beta-adrenergic receptor interactions. It serves as a model compound for the development of new beta-blockers with improved efficacy and safety profiles .
Biology
In biological research, ®-(+)-pindolol is used to study the physiological and pharmacological effects of beta-adrenergic receptor blockade. It helps in understanding the role of these receptors in various biological processes .
Medicine
Medically, ®-(+)-pindolol is used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias. It is also being investigated for its potential use in the treatment of anxiety disorders and depression .
Industry
In the pharmaceutical industry, ®-(+)-pindolol is used as an active pharmaceutical ingredient in various formulations. It is also used in the development of new drug delivery systems .
作用机制
®-(+)-pindolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and myocardial contractility. By inhibiting these receptors, ®-(+)-pindolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
相似化合物的比较
Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness
®-(+)-pindolol is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can lead to fewer side effects such as bradycardia and fatigue compared to other beta-blockers .
属性
CAS 编号 |
68374-35-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |
InChI 键 |
JZQKKSLKJUAGIC-LLVKDONJSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Key on ui other cas no. |
68374-35-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine](/img/structure/B1208995.png)
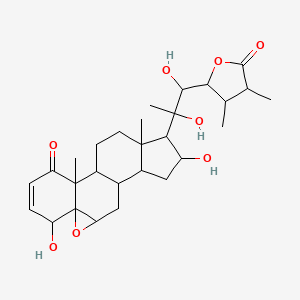
![4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1208999.png)
![5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1209000.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1209004.png)
![N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide](/img/structure/B1209007.png)

